N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

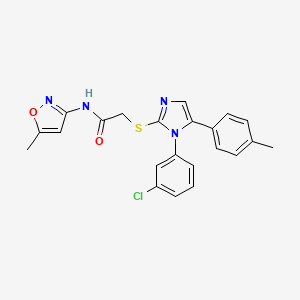

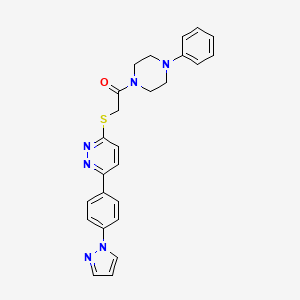

“N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide” is a compound that contains a 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

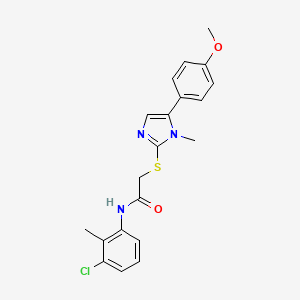

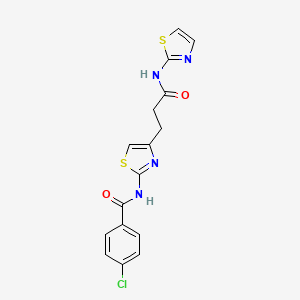

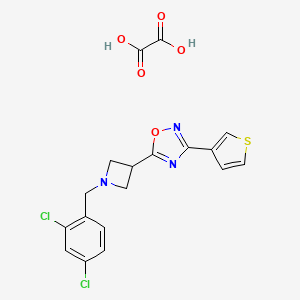

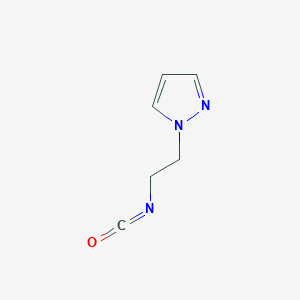

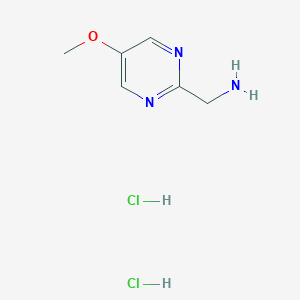

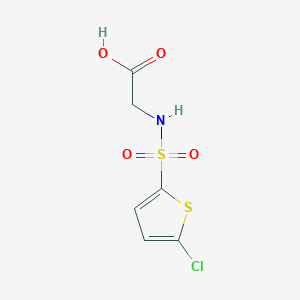

Molecular Structure Analysis

The molecular formula of “N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide” is C11H12N4OS . The compound has a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . The InChI string and the Canonical SMILES are also provided .Physical And Chemical Properties Analysis

The molecular weight of “N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide” is 248.31 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . The compound also has a Rotatable Bond Count of 4 .Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

N-(5-Propyl-1,3,4-thiadiazol-2-yl)picolinamide: has been shown to possess moderate herbicidal activity. This application is significant in the agricultural sector, where controlling unwanted plant growth is crucial. The compound’s efficacy against Brassica campestris , a common weed, highlights its potential as a selective herbicide .

Antimicrobial Properties

Compounds with the 1,3,4-thiadiazole moiety, such as our compound of interest, have been reported to exhibit broad-spectrum antimicrobial activity. This includes potential antibacterial properties that could be harnessed for treating bacterial infections or used in sanitization products .

Alzheimer’s Disease Research

The 1,3,4-thiadiazole structure is associated with anti-Alzheimer’s activity. Research into N-(5-Propyl-1,3,4-thiadiazol-2-yl)picolinamide could lead to the development of new treatments or preventive measures for Alzheimer’s disease by targeting specific pathways involved in the disease’s progression .

Anticancer Applications

Thiadiazole derivatives are known for their anticancer properties. Investigating the cytotoxic effects of N-(5-Propyl-1,3,4-thiadiazol-2-yl)picolinamide could provide insights into new cancer therapies, especially if the compound exhibits selective toxicity towards cancer cells .

Antifungal Uses

The fungicidal activity of thiadiazole compounds makes them valuable in combating fungal infections. Whether in agriculture to protect crops or in medicine to treat fungal diseases, the antifungal properties of this compound could be extensively applied .

Anti-HIV Research

Some 1,3,4-thiadiazole derivatives have shown activity against HIV by inhibiting the virus-induced cytopathic effect in human cells. Exploring the anti-HIV potential of N-(5-Propyl-1,3,4-thiadiazol-2-yl)picolinamide could contribute to the ongoing search for effective HIV treatments .

Zukünftige Richtungen

The future directions for “N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in various fields of medicine. Given the broad and potent activity of thiadiazole and their derivatives, they have been established as pharmacologically significant scaffolds .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,3,4-thiadiazoles, have been reported to exhibit a broad spectrum of biological activity . They are widely applied in medicinal and agricultural applications, suggesting that they may interact with multiple targets .

Mode of Action

It’s worth noting that 1,3,4-thiadiazole ring is a very weak base due to the inductive effect of the s and possesses relatively high aromaticity . It is relatively stable in aqueous acid solutions but can undergo ring cleavage with an aqueous base .

Biochemical Pathways

Compounds with similar structures have been reported to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

A compound with a similar structure has been reported to have moderate herbicidal activity against brassica campestris .

Eigenschaften

IUPAC Name |

N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c1-2-5-9-14-15-11(17-9)13-10(16)8-6-3-4-7-12-8/h3-4,6-7H,2,5H2,1H3,(H,13,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLIXOWXKFVUKRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(S1)NC(=O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2361603.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2361614.png)

![Acetic acid, 2-[[5-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, ethyl ester](/img/structure/B2361618.png)

![4-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2361619.png)

![4-[(3-Fluorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2361620.png)

![N-{3-[benzyl(methyl)amino]propyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2361622.png)